molecular formula C15H11FN4OS B12003349 4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 577765-34-5

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12003349
CAS No.: 577765-34-5
M. Wt: 314.3 g/mol
InChI Key: UKORCCOZHSIUAD-RQZCQDPDSA-N
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Description

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a fluorophenyl group, a mercapto group, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Properties

CAS No.

577765-34-5

Molecular Formula

C15H11FN4OS

Molecular Weight

314.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11FN4OS/c16-13-4-2-1-3-12(13)14-18-19-15(22)20(14)17-9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b17-9+

InChI Key

UKORCCOZHSIUAD-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of 2-fluorobenzaldehyde with 4-aminophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. In Alzheimer’s disease research, it inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is crucial for cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to its combination of a fluorophenyl group, a mercapto group, and a triazole ring. This combination imparts distinct chemical properties and reactivity, making it versatile for various applications in pharmaceuticals, chemistry, and industry .

Biological Activity

The compound 4-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol , often referred to as a Schiff base derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, including antimicrobial and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H11FN4OSC_{15}H_{11}FN_4OS, with a molecular weight of 314.3 g/mol . Its structure features a triazole ring, a phenolic group, and a fluorophenyl moiety, which contribute to its biological activity.

PropertyValue
CAS Number 575466-64-7
Molecular Formula C15H11FN4OS
Molecular Weight 314.3 g/mol
IUPAC Name 3-(2-fluorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Reaction of hydrazine derivatives with suitable nitriles.
  • Introduction of the Fluorophenyl Group : Nucleophilic substitution involving fluorobenzene.
  • Condensation Reaction : Final condensation with a phenolic aldehyde to form the Schiff base.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a new antibiotic candidate. The mechanism involves disruption of microbial metabolic pathways by inhibiting key enzymes through metal ion chelation and enzyme binding.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound possesses notable anticancer activity. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines:

Cell LineIC50 (µg/mL)
MCF-7 (Breast)15.5
HeLa (Cervical)12.3
A549 (Lung)18.7

These results indicate that the compound may serve as a lead in cancer drug development.

Case Studies

A recent study focused on the acute toxicity of the compound using both computational predictions and in vivo experiments on rats. The findings highlighted that while the compound shows promise as an antifungal agent, further toxicity studies are necessary to establish safe dosing parameters for potential therapeutic use .

The biological activity of this compound can be attributed to its ability to:

  • Bind to metal ions and enzymes.
  • Form stable complexes that inhibit enzyme activity.
  • Disrupt metabolic pathways in microorganisms and cancer cells.

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